4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
CAS No.: 1446222-51-0
Cat. No.: VC4531428
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.47
* For research use only. Not for human or veterinary use.
![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine - 1446222-51-0](/images/structure/VC4531428.png)
Specification
CAS No. | 1446222-51-0 |
---|---|
Molecular Formula | C6H3BrClN3 |
Molecular Weight | 232.47 |
IUPAC Name | 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine |
Standard InChI | InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11) |
Standard InChI Key | IQTBFAQDVRWZMA-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(C(=N1)Cl)NN=C2)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . Key structural features include:
-
A pyrazolo[3,4-c]pyridine core.
-
Bromine at position 4 and chlorine at position 7.
-
Tautomeric forms due to the labile hydrogen on the pyrazole ring .
Table 1: Key Chemical Properties
Spectral Data
-
¹H NMR: Peaks correspond to aromatic protons (δ 8.2–8.5 ppm) and NH protons (δ 12.1 ppm).
Synthesis and Functionalization
Synthetic Routes
The compound is typically synthesized via cyclization reactions. A representative method involves:
-
Cyclization of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate under acidic conditions.
-
Protection/deprotection strategies to enable selective functionalization (e.g., SEM protection for N-1 alkylation) .
Vectorial Functionalization
The compound’s reactivity allows modifications at multiple positions:
Table 2: Functionalization Examples
Position | Reaction | Product Application |
---|---|---|
C-3 | Suzuki coupling | Anticancer analogs |
C-5 | Amination | Kinase inhibitors |
C-7 | Negishi coupling | Syk inhibitors |
Applications in Drug Discovery
Kinase Inhibition
-
TRK Inhibition: Disrupts Ras/ERK, PI3K/AKT, and PLC-γ pathways, reducing cancer cell proliferation (IC₅₀: 0.36 µM for CDK2).
-
Syk Inhibition: Suppresses B-cell activation, showing promise for rheumatoid arthritis (Patent CA2861202A1) .
Anticancer Activity
In vitro studies demonstrate efficacy against:
-
Colon cancer (KM-12): 72% growth inhibition at 10 µM.
-
Glioblastoma (A172, U87MG): IC₅₀ values of 1.8–2.5 µM.
Supplier | Quantity | Price |
---|---|---|
SynQuest Laboratories | 250 mg | $221 |
AK Scientific | 5 g | $1,358 |
VWR International | 250 mg | €198 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume